5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It is a member of isoquinolines .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . It has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a large group of natural products . The core scaffold of this compound has garnered a lot of attention in the scientific community due to its diverse biological activities .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
Research has demonstrated that certain derivatives of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit significant analgesic and anti-inflammatory effects. For instance, one study found that 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed pronounced anti-inflammatory and analgesic activities, potentially acting as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity
Another line of research evaluated the local anesthetic activity and acute toxicity of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives. These compounds demonstrated high local anesthetic activity, surpassing that of lidocaine, and varied in acute toxicity, indicating potential for further development as local anesthetics with reduced toxicity (Azamatov et al., 2023).
Chemical Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of tetrahydroisoquinoline derivatives has provided insights into their chemical properties and potential applications. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored for potential use as positron emission tomography (PET) ligands for imaging brain diseases (Gao et al., 2006).
Antiglioma Agents
Novel tetrahydroisoquinoline (THI) analogs have been synthesized and evaluated for their antiglioma activity, with some compounds showing improved potency and selectivity against glioma cells, suggesting potential therapeutic applications in treating gliomas (Patil et al., 2010).
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGDRJCMZISOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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